Product packaging for 2-Phenyloxazolo[4,5-c]pyridine(Cat. No.:CAS No. 34297-84-2)

2-Phenyloxazolo[4,5-c]pyridine

Cat. No.: B1618519
CAS No.: 34297-84-2
M. Wt: 196.2 g/mol
InChI Key: OZWRTUMRQNDINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyloxazolo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Compounds based on the oxazolopyridine scaffold have been investigated as non-acidic anti-inflammatory and analgesic agents . Studies on closely related isomers have shown that such compounds can possess activity comparable to established drugs like phenylbutazone, with the potential advantage of causing less gastrointestinal irritation . Research into 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives has also demonstrated promising antibacterial activity against Gram-negative bacteria , including E. coli and K. pneumoniae , with minimum inhibitory concentration (MIC) values reported in the range of 3.1 to 25 µg/ml . Furthermore, derivatives of the oxazolopyridine core are known to exhibit fluorescent properties , making them candidates for use in material science and as molecular probes . The structure consists of a pyridine ring fused with an oxazole ring, which is substituted at the 2-position by a phenyl group. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B1618519 2-Phenyloxazolo[4,5-c]pyridine CAS No. 34297-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34297-84-2

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

IUPAC Name

2-phenyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)12-14-10-8-13-7-6-11(10)15-12/h1-8H

InChI Key

OZWRTUMRQNDINA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 2 Phenyloxazolo 4,5 C Pyridine and Its Derivatives

Direct Cyclization Approaches

Direct cyclization is the most common and straightforward route to obtaining oxazolo[4,5-c]pyridine (B1611411) systems. This typically involves the intramolecular or intermolecular condensation of precursors that contain the necessary functionalities to form the fused heterocyclic ring.

The cornerstone of synthesizing 2-phenyloxazolo[4,5-c]pyridine and its derivatives is the condensation reaction between a pyridine (B92270) derivative bearing adjacent amino and hydroxyl groups and a suitable carbonyl-containing compound.

Catalytic oxidative carbonylation represents a powerful strategy in organic synthesis for incorporating a carbonyl group directly from carbon monoxide (CO). semanticscholar.org These reactions are typically promoted by metal catalysts, with palladium iodide-based systems being particularly effective for a variety of carbonylation processes, including the synthesis of heterocycles. unipr.itmdpi.com The general principle involves the insertion of CO into an organic substrate in the presence of an oxidant, which facilitates the catalytic cycle. semanticscholar.org

This methodology has been successfully applied to the synthesis of various carbonylated heterocycles from functionalized alkynes bearing a nucleophilic group. mdpi.com For the synthesis of an oxazolo[4,5-c]pyridine system, a theoretical precursor could be a suitably functionalized alkyne that undergoes palladium-catalyzed oxidative cyclocarbonylation. mdpi.com While less common than direct condensation with carboxylic acids, this method offers an alternative route using simple building blocks like CO. semanticscholar.org The process can lead to the formation of diverse heterocyclic structures, including lactones, lactams, and other fused systems. mdpi.com

The most prevalent and direct method for synthesizing this compound derivatives is the condensation of 2-amino-3-hydroxypyridine (B21099) with various benzoic acid derivatives. researchgate.net This reaction can be catalyzed by acids and facilitated by different energy sources or conditions to drive the cyclodehydration process. researchgate.netresearchgate.net The reaction has been explored using various reagents and conditions, including polyphosphoric acid (PPA) or trimethylsilyl (B98337) polyphosphate, to achieve cyclization. researchgate.netclockss.org

Condensation Reactions with Appropriate Precursors

Reaction of 2-Amino-3-hydroxypyridine with Benzoic Acid Derivatives
Silica-Supported Perchloric Acid (HClO₄·SiO₂) Catalysis

A highly efficient, one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines has been developed using silica-supported perchloric acid (HClO₄·SiO₂) as a reusable heterogeneous catalyst. researchgate.netresearchgate.net This method involves the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids under ambient or mild heating conditions. researchgate.net The catalyst's advantages include high mechanical and thermal stability, low toxicity, ease of handling, and recyclability. researchgate.netijfans.org The use of HClO₄·SiO₂ leads to high conversion rates, short reaction times, and simple work-up procedures. researchgate.net The nano-size and spherical surface morphology of the catalyst contribute to its high reactivity. researchgate.net This protocol has been shown to be effective for a wide range of structurally diverse benzoic acid derivatives, affording the final products in excellent yields. researchgate.net

Table 1: Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridine Derivatives using HClO₄·SiO₂ Catalysis researchgate.net

EntrySubstituent (R)Yield (%)
3aH90
3b2-Cl89
3c2-OMe92
3d3-OMe92
3e3-Cl90
3f3-Br88
3g4-Me96
3h4-OMe94
3i4-Cl87
3j4-CF₃85
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of oxazolopyridine derivatives. researchgate.net The direct condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave heating can produce 2-aryloxazolo[4,5-b]pyridines in yields ranging from 18% to 85% in just 2 to 12 minutes. researchgate.net This method offers a significant reduction in reaction time compared to conventional heating protocols. researchgate.net

In one approach, the reaction between 2-amino-3-hydroxypyridine and various benzoyl chlorides was studied in the presence of an amino-functionalized solid basic nano-catalyst (SBA-Pr-NH₂). researchgate.net Under microwave irradiation and solvent-free conditions, this system efficiently catalyzed the synthesis of 2-aryloxazolo[4,5-b]pyridine derivatives, demonstrating the synergistic effect of microwave energy and nanocatalysis. researchgate.netoiccpress.com

Table 2: Comparison of Catalysts for 2-Aryloxazolo[4,5-b]pyridine Synthesis researchgate.net

EntryPrecursorCatalyst/ConditionsTimeYield (%)
1Carboxylic acidsMicrowave2–12 min18–85
2Benzoic acidPolyphosphoric acid / 130–230 °C10 min~62
3Benzoic acidPPh₃, Et₃N / CCl₄ Reflux-72–99
4OrthoesterZrOCl₂·8H₂O / 85 °C12 min88–89
5Benzoyl chloridesSBA-Pr-NH₂ / Microwave (Solvent-free)12 min92–100
Solvent-Free Conditions

The move towards environmentally benign synthetic procedures has promoted the development of solvent-free reaction conditions. nih.gov The synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO₄·SiO₂ can be performed by grinding the reactants at room temperature, which is an eco-friendly approach that minimizes waste. ijfans.org This method is operationally simple and avoids the use of harmful organic solvents. ijfans.orgnih.gov

Solvent-free synthesis of related N-heteroaryl-arylmethyl phenols has also been achieved by reacting aromatic aldehydes, heteroaryl amines, and phenols at elevated temperatures without any catalyst, highlighting the feasibility of condensation reactions without a solvent medium. nih.gov For the synthesis of 2-aryloxazolo[4,5-b]pyridines, using a solid catalyst like SBA-Pr-NH₂ under microwave irradiation and solvent-free conditions has proven to be a particularly clean, rapid, and high-yielding methodology. researchgate.net

Cyclization of 2,5-Dimethylpyridine (B147104) with Oxazoline (B21484) Derivatives

One approach to synthesizing the core structure of oxazolo[4,5-c]pyridines involves the cyclization of appropriately substituted pyridines with oxazoline precursors. A common method utilizes the reaction of 2,5-dimethylpyridine with a suitable oxazoline derivative. This reaction is typically performed in the presence of a catalyst under an inert atmosphere to facilitate the desired ring formation and prevent side reactions. The specific conditions, such as the choice of catalyst and solvent, can be optimized to improve reaction yields.

While direct literature on the cyclization of 2,5-dimethylpyridine to form this compound is not extensively detailed, the general strategy of using substituted pyridines as starting materials is a recognized pathway. For instance, the synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is achieved through the cyclization of precursors under controlled conditions. This tetrahydro derivative can then potentially be oxidized to the aromatic oxazolo[4,5-c]pyridine system. The versatility of this approach lies in the ability to introduce various substituents onto the pyridine ring prior to cyclization, allowing for the synthesis of a diverse library of derivatives.

Gold-Catalyzed Dual Annulation of Azide-Tethered Alkynes with Nitriles (for Oxazolo[4,5-c]quinolines, an analogous approach)

An analogous and innovative strategy for constructing fused oxazole (B20620) ring systems is the gold-catalyzed dual annulation of azide-tethered alkynes with nitriles. This methodology has been successfully applied to the synthesis of oxazolo[4,5-c]quinolines, which share a similar fused heterocyclic core with the target compound. rsc.orgrsc.orgresearchgate.netresearchgate.net The reaction proceeds under mild and neutral conditions, offering good to high yields of the desired products. rsc.orgrsc.orgresearchgate.net

The proposed mechanism initiates with a gold-catalyzed 6-endo-dig cyclization of the azide (B81097) onto the alkyne, forming a key α-imino gold carbene intermediate. rsc.orgrsc.orgresearchgate.netresearchgate.net This intermediate then undergoes an intermolecular [3+2] cycloaddition with an external nitrile to construct the oxazole ring. rsc.orgrsc.orgresearchgate.netresearchgate.net The versatility of this method is demonstrated by its applicability to a range of substituted nitriles. rsc.org For example, using acetonitrile (B52724) as the nitrile source in the presence of a gold(III) chloride catalyst at room temperature leads to the formation of the corresponding oxazolo[4,5-c]quinoline. rsc.org The structure of the products has been confirmed by X-ray diffraction analysis. rsc.org

Starting MaterialCatalystNitrileTemperatureTime (h)Yield
Azide alkyneAuCl₃ (5.0 mol%)AcetonitrileRoom Temp.12Good to High

Synthetic Routes to Oxazolo[4,5-c]pyridine Scaffolds from 3-Aminopyridin-2(1H)-ones

Another important synthetic pathway to oxazolo[4,5-c]pyridine scaffolds starts from 3-aminopyridin-2(1H)-ones. These precursors contain the necessary functionalities in a pre-organized arrangement, facilitating the subsequent cyclization to form the oxazole ring.

One common method involves the reaction of 3-aminopyridin-2(1H)-ones with various reagents to effect the ring closure. For the synthesis of the related oxazolo[5,4-b]pyridin-2(1H)-one, methods include acylation with cyclic anhydrides, carbonyldiimidazole-mediated cyclization, and microwave-assisted synthesis with phosgene (B1210022) equivalents. These approaches highlight the versatility of aminopyridinones as synthons for fused oxazole systems.

For the direct synthesis of 2-substituted oxazolo[4,5-b]pyridines, a one-pot condensation of 2-amino-3-hydroxypyridine with substituted benzoic acids catalyzed by silica-supported perchloric acid (HClO₄·SiO₂) has been reported. nih.govresearchgate.netresearchgate.net This method offers high conversion rates, simple workup procedures, and the use of a reusable catalyst under ambient conditions. researchgate.net

Starting MaterialReagentCatalystConditionsYield
2-Amino-3-hydroxypyridineSubstituted benzoic acidsHClO₄·SiO₂AmbientQuantitative
3-Aminopyridin-2(1H)-oneSuccinic anhydrideDMF80°C, 4h78%
3-Aminopyridin-2(1H)-one1,1'-CarbonyldiimidazoleAcetonitrile20°C, 2hHigh
3-Aminopyridin-2(1H)-onePhosgene equivalentMicrowave150°C, 20 minup to 85%

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthetic methodologies for preparing the oxazolo[4,5-c]pyridine core and its analogs each present distinct advantages in terms of efficiency, selectivity, and substrate scope.

The cyclization of substituted pyridines with oxazoline derivatives offers a potentially straightforward route, though it may require subsequent oxidation steps to achieve the fully aromatic system. The efficiency of this method is highly dependent on the specific substrates and catalysts employed.

The gold-catalyzed dual annulation represents a highly elegant and efficient strategy for constructing the fused oxazole ring system in a single, atom-economical step. rsc.orgrsc.orgresearchgate.netresearchgate.net It operates under mild conditions and generally provides good to high yields. rsc.orgrsc.orgresearchgate.net The selectivity of this reaction is excellent, leading to the specific formation of the desired regioisomer. However, the use of a precious metal catalyst like gold can be a drawback in terms of cost for large-scale synthesis.

The synthesis from 3-aminopyridin-2(1H)-ones provides a versatile and often high-yielding pathway. nih.govresearchgate.netresearchgate.net The one-pot condensation with carboxylic acids catalyzed by silica-supported perchloric acid is particularly noteworthy for its operational simplicity, high yields, and use of a recyclable catalyst. nih.govresearchgate.netresearchgate.net This method demonstrates excellent efficiency and is well-suited for creating libraries of 2-substituted derivatives. Microwave-assisted methods, while requiring specialized equipment, can significantly reduce reaction times and improve yields.

Reactivity and Transformation of 2 Phenyloxazolo 4,5 C Pyridine

Reactions at the Pyridine (B92270) Moiety

The pyridine moiety in 2-phenyloxazolo[4,5-c]pyridine is the primary site for several key transformations, including electrophilic and nucleophilic substitution reactions, as well as oxidation and reduction.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they are typically sluggish and require harsh conditions. The nitrogen atom's ability to be protonated or coordinated to a Lewis acid further deactivates the ring. In substituted pyridines, electrophilic attack generally occurs at the 3- and 5-positions (meta to the nitrogen), as the intermediate carbocations from attack at the 2-, 4-, and 6-positions are significantly destabilized by the adjacent positively charged nitrogen. For this compound, the positions on the pyridine ring are C-4, C-5, C-6, and C-7. Based on the general principles of pyridine chemistry, any electrophilic substitution would be predicted to occur at the C-5 or C-7 positions, which are meta to the pyridine nitrogen.

Detailed research findings on specific electrophilic substitution reactions for this compound are not extensively documented in the available literature. However, analogous reactions with other pyridine-fused heterocyclic systems suggest that reactions such as nitration or halogenation would proceed with low yields and require forcing conditions.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4 in a simple pyridine). In the this compound system, the analogous positions are C-4 and C-6.

Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. researchgate.net In the context of this compound, this would correspond to the C-4 and C-6 positions of the pyridine ring.

The regioselectivity between the C-4 and C-6 positions can be influenced by steric factors and the nature of the leaving group, if any. Attack at the C-4 position might be sterically less hindered compared to the C-6 position, which is adjacent to the fused oxazole (B20620) ring.

Nucleophilic substitution of hydrogen is a powerful method for the direct functionalization of electron-deficient heterocycles. This type of reaction avoids the need for a pre-installed leaving group. The Chichibabin reaction is a classic example, where pyridine reacts with sodium amide to yield 2-aminopyridine (B139424). For this compound, a direct amination via an SNH mechanism would be expected to occur at the C-4 or C-6 position.

Recent advancements have led to the development of multifunctional reagents for the site-selective amination of pyridines under mild conditions. nih.gov While specific studies on this compound are not available, it is plausible that such methodologies could be applied for its selective amination.

Data Table: Predicted Regioselectivity in Nucleophilic Substitution of this compound

Position of Attack Stability of Intermediate Predicted Major Product
C-4 Stabilized by nitrogen 4-substituted product
C-6 Stabilized by nitrogen 6-substituted product
C-5 Less stable Minor or no product

The pyridine ring can undergo both oxidation and reduction reactions. N-oxidation of the pyridine nitrogen is a common reaction, often carried out using peroxy acids. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution.

Reduction of the pyridine ring can be achieved through catalytic hydrogenation or with dissolving metal reductions. Catalytic hydrogenation typically requires high pressure and temperature to overcome the aromaticity of the ring, leading to the corresponding piperidine (B6355638) derivative.

Data Table: Oxidation and Reduction of the Pyridine Moiety

Reaction Type Reagent Potential Product
N-Oxidation m-CPBA This compound N-oxide

Nucleophilic Substitution Reactions

Reactions at the Oxazole Moiety

The oxazole ring is also an electron-deficient system, but it is generally less aromatic than the pyridine ring. The oxazole moiety in this compound can be susceptible to cleavage under certain conditions. For instance, treatment of some oxazolo[3,2-a]pyridinium salts with water can lead to the hydrolytic cleavage of the oxazole fragment. stackexchange.com

Detailed research findings on the specific reactions at the oxazole moiety of this compound are scarce in the current literature. The stability of the oxazole ring in this fused system under various reaction conditions is an area that requires further investigation.

Reactivity of the Phenyl Substituent

Derivatization Strategies for Functionalization

Specific derivatization strategies aimed at the functionalization of this compound are not extensively reported. The functionalization of such a molecule could theoretically proceed through modifications of the pyridine ring, the oxazole ring, or the pendant phenyl group.

Post-Synthetic Modification

Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis. While this is a common strategy in medicinal chemistry to create analogues with varied properties, there is a lack of specific published research detailing the post-synthetic modification of the this compound scaffold. Research on related heterocyclic systems, such as furo[2,3-c]pyridines, has demonstrated post-synthetic modifications, for instance, through diazotization of amino groups to form fused triazolo rings. However, analogous transformations have not been reported for this compound.

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound core, particularly on the phenyl substituent, is a key strategy for modulating its physicochemical and biological properties. In related isomeric systems like 2-(substituted-phenyl)oxazolo[4,5-b]pyridines, various functional groups have been introduced on the phenyl ring prior to the construction of the oxazole ring. These substitutions are typically achieved by using appropriately functionalized benzoic acid derivatives in the condensation reaction with the corresponding aminopyridine.

Commonly introduced functional groups in these related systems include:

Alkyl groups

Alkoxy groups

Halogens (F, Cl, Br, I)

Nitro groups

Cyano groups

These substitutions can influence the electronic properties and steric profile of the molecule, which in turn can affect its biological activity. However, specific methodologies and the scope of functional group tolerance for the direct derivatization of the phenyl ring in pre-formed this compound have not been documented.

Interactive Data Table: Examples of Functionalized Phenyl Groups in Related Oxazolopyridine Systems

Substituent on Phenyl RingResulting Compound Name (Isomeric System)
4-Chloro2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine
4-Methoxy2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine
3-Nitro2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine
4-Methyl2-(4-Methylphenyl)oxazolo[4,5-b]pyridine

Note: This table is illustrative and based on data for the oxazolo[4,5-b]pyridine (B1248351) isomer due to the absence of specific data for the oxazolo[4,5-c]pyridine (B1611411) isomer.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Phenyloxazolo[4,5-c]pyridine, were found in the reviewed literature. Such data is fundamental for assigning the protons and carbons in the molecule's framework.

2D-NOESY and HMBC for Regioisomeric Confirmation

Similarly, no 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) studies for this compound have been published. These advanced NMR techniques are instrumental in confirming the specific connectivity and spatial relationships between atoms, which is especially critical in distinguishing between regioisomers like the oxazolo[4,5-c]pyridine (B1611411), oxazolo[4,5-b]pyridine (B1248351), and oxazolo[5,4-b]pyridine (B1602731) systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the C=N stretching of the oxazole (B20620) ring and the aromatic C-H and C=C stretching of the pyridine (B92270) and phenyl rings, could not be sourced.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak (M+) and fragmentation patterns for this compound, were available. This information is essential for confirming the molecular weight and deducing the compound's fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray crystallography data for this compound yielded no results. X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and crystal packing information.

While spectroscopic data exists for other isomers and related derivatives, the strict focus of this article on this compound prevents the inclusion of such information. The absence of dedicated research on the spectroscopic characterization of this specific compound highlights a gap in the current chemical literature. Future synthetic and analytical studies will be necessary to provide the foundational data for a complete structural understanding of this compound.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Binding Affinity with Biological Targets

This subsection would typically involve docking 2-Phenyloxazolo[4,5-c]pyridine into the active sites of various biological targets (e.g., kinases, enzymes, receptors) implicated in disease. The simulation would calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity. A lower score generally indicates a more favorable binding interaction. However, no such studies have been published for this compound.

Mechanistic Insights into Enzyme Inhibition via In Silico Methods

Following the prediction of binding affinity, a detailed analysis of the docking pose provides insights into the mechanism of action. This involves identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the target protein. For this compound, this analysis remains to be performed and documented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In drug discovery, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking. An MD simulation of the this compound-target complex would assess the stability of the binding pose over time (e.g., nanoseconds), providing a more dynamic and realistic model of the interaction. No MD simulation studies for this compound are currently available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are regression or classification models that correlate the chemical structure of a series of compounds with their biological activity. To perform a QSAR analysis for the oxazolo[4,5-c]pyridine (B1611411) scaffold, a dataset of analogues with experimentally determined biological activities would be required. From this data, a mathematical model could be developed to predict the activity of new, unsynthesized derivatives. There are no published QSAR studies involving a series of this compound derivatives.

Analysis of Electronic Properties (e.g., LUMO levels, Dipole Moments)

The electronic properties of a molecule are fundamental to its reactivity and interactions. These are typically calculated using quantum mechanics methods like Density Functional Theory (DFT). Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which relates to chemical reactivity), and the dipole moment (which influences solubility and binding). While these properties can be readily calculated, no dedicated study has reported these values for this compound.

Computational Evaluation of Drug-Likeness Properties (e.g., ADMETlab 2.0)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. Platforms like ADMETlab 2.0 can calculate parameters such as aqueous solubility, Caco-2 permeability, cytochrome P450 inhibition, and potential toxicities. These predictions help assess a compound's "drug-likeness" and potential for development. An ADMET profile for this compound has not been reported in the literature.

Lack of Available Data for this compound

Despite a comprehensive search of scientific literature, no specific Structure-Activity Relationship (SAR) studies for the chemical compound this compound could be located.

This absence of specific data for the this compound isomer means that a detailed and scientifically accurate analysis of its structure-activity relationships, as requested, cannot be provided at this time. The generation of such a section without supporting published data would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, the section on "" and its subsection "5.6. Structure-Activity Relationship (SAR) Studies to Define Structural Requirements for Activity" for this compound cannot be developed.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Synthetic Building Block for Complex Molecules

The oxazolo[4,5-c]pyridine (B1611411) nucleus serves as a foundational scaffold in the design and synthesis of novel bioactive molecules. Its utility as a synthetic building block is primarily demonstrated through its incorporation into larger, more complex structures aimed at specific biological targets. Medicinal chemists utilize this core to explore structure-activity relationships (SAR) by attaching various substituents at different positions, leading to the generation of libraries of compounds for screening.

Development of Novel Heterocycles and Pharmaceuticals

The development of pharmaceuticals based on the oxazolo[4,5-c]pyridine scaffold is an active area of research. By modifying the core structure, scientists aim to create novel heterocycles with improved potency, selectivity, and pharmacokinetic profiles. An example of this strategy includes replacing other heterocyclic systems with the oxazolo[4,5-c]pyridine moiety to enhance biological activity against specific enzyme targets, such as kinases mdpi.com. This approach highlights the scaffold's value in generating new chemical entities with therapeutic potential.

Investigation as a Scaffold for Enzyme and Receptor Modulation

The primary application of the 2-phenyloxazolo[4,5-c]pyridine framework in medicinal chemistry is its use as a scaffold for designing molecules that can modulate the activity of enzymes and receptors involved in disease pathways.

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases mdpi.comnih.govresearchgate.net. While numerous compounds are being investigated as NLRP3 inhibitors, extensive research specifically linking the this compound scaffold to the inhibition of this pathway is not prominent in the current scientific literature.

The most significant research into the biological activity of the oxazolo[4,5-c]pyridine scaffold has been in the field of kinase inhibition. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition : A patent by AstraZeneca describes a series of oxazolo[4,5-c]pyridine substituted pyrazine compounds as potent and selective inhibitors of GSK-3β patsnap.com. GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition is a therapeutic strategy for controlling inflammation nih.gov. The invention aims to provide compounds with high GSK-3β inhibitory potency and good selectivity against other kinases for the potential treatment of various diseases, including those involving bone loss and neurodegenerative conditions patsnap.com.

Janus Kinase 1 (JAK1) Inhibition : Research has shown that modifying a compound by replacing an oxazolo[5,4-d]pyrimidine (B1261902) core with an oxazolo[4,5-c]pyridine ring can enhance inhibitory activity against JAK1 mdpi.com. This finding underscores the potential of the oxazolo[4,5-c]pyridine scaffold in developing selective kinase inhibitors mdpi.com.

Investigations into the inhibitory activity of the this compound scaffold against other kinases such as c-Met, EGFR, AURKA, and FGFR1 are not as well-documented in the available literature.

Target KinaseScaffold ClassFinding
GSK-3β Oxazolo[4,5-c]pyridine substituted pyrazineDescribed as potent and selective inhibitors in a patent application patsnap.com.
JAK1 Oxazolo[4,5-c]pyridineReplacing an existing core with this scaffold enhanced inhibitory activity mdpi.com.

The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key component of the purine (B94841) salvage pathway and is an essential target for certain antiparasitic drugs nih.govnih.gov. However, there is currently a lack of specific research identifying this compound derivatives as inhibitors of HGPRT.

DNA gyrase is an essential bacterial enzyme that is a well-established target for antibacterial agents, notably the fluoroquinolone class mdpi.com. Some related heterocyclic systems, such as the isomeric oxazolo[4,5-b]pyridine (B1248351) ring, have been theorized to exert antimicrobial effects through the inhibition of DNA gyrase researchgate.net. However, specific studies confirming that this compound derivatives act as DNA gyrase inhibitors have not been identified in the reviewed scientific literature.

Topoisomerase IIα Inhibition

Topoisomerase IIα (Topo IIα) is a crucial nuclear enzyme for managing DNA topology during replication and transcription, making it a key target in cancer chemotherapy. nih.gov Inhibition of this enzyme can lead to the accumulation of DNA damage in rapidly proliferating cancer cells, ultimately inducing apoptosis. While many established Topo II inhibitors face challenges like toxicity and drug resistance, research into novel scaffolds continues. nih.gov

Derivatives of the closely related isomer, oxazolo[4,5-b]pyridine, have been identified as potent inhibitors of human Topoisomerase IIα (hTopo IIα). In one study, a series of 2-(substitutedphenyl)oxazolo[4,5-b]pyridine compounds were synthesized and evaluated for their inhibitory activity. researchgate.netnih.gov The results highlighted that specific substitutions on the phenyl ring could yield compounds with significant potency. researchgate.net Notably, the compound 2-(4-butylphenyl)oxazolo[4,5-b]pyridine demonstrated an IC50 value of 2 µM, proving more active than the reference drug etoposide. researchgate.netresearchgate.net Another investigation of 37 different oxazolo(4,5-b)pyridine and related benzoxazole derivatives found that 12 of them exhibited IC50 values ranging from 11.4 to 46.8 µM against eukaryotic DNA topoisomerase II. nih.gov

Table 1: Topoisomerase IIα Inhibitory Activity of Selected Oxazolopyridine Derivatives

CompoundTargetIC50 ValueReference Compound
2-(4-butylphenyl)oxazolo[4,5-b]pyridinehTopo IIα2 µMEtoposide
Various oxazolo(4,5-b)pyridine derivatives (12 compounds)Eukaryotic Topo II11.4 - 46.8 µMEtoposide

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. youtube.com Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the main target for anti-inflammatory drugs. youtube.commdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. mdpi.com The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

Research has shown that isomers of the target compound, specifically 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines, exhibit significant anti-inflammatory and analgesic properties. nih.gov The activity of some of these compounds was found to be comparable to established NSAIDs like phenylbutazone and indomethacin. A key advantage noted was their nonacidic nature, which may contribute to a reduced incidence of gastrointestinal irritation, a common side effect of acidic anti-inflammatory agents. nih.gov This suggests that the oxazolopyridine scaffold is a promising backbone for the development of new anti-inflammatory agents that likely function through COX inhibition. nih.gov

NAE Inhibition

NEDD8-activating enzyme (NAE) is the primary E1 enzyme in the neddylation pathway, a post-translational modification process crucial for the activity of cullin-RING E3 ubiquitin ligases (CRLs). nih.govmedchemexpress.com These ligases regulate the degradation of numerous proteins involved in cell growth and survival, making NAE an attractive target for cancer therapy. medchemexpress.com The first-in-class NAE inhibitor, MLN4924 (Pevonedistat), functions as an adenosine 5'-monophosphate analog and has shown antitumor activity by disrupting CRL-mediated protein turnover. medchemexpress.comprobechem.com

Currently, there is no published research directly investigating this compound or its derivatives as NAE inhibitors. However, studies have explored other pyridine-containing structures for this purpose. For instance, a cyclometallated rhodium(III) complex incorporating a 2-phenylpyridine (ppy) ligand was identified as the first metal-based NAE inhibitor, displaying potency comparable to MLN4924. nih.govnih.gov This indicates that the broader class of pyridine-containing molecules is of interest for targeting NAE, though the specific potential of the oxazolopyridine scaffold remains an unexplored area of research.

Antikinetoplastid Activity Investigations

Kinetoplastids are a group of flagellated protozoan parasites responsible for severe neglected tropical diseases such as Chagas disease (caused by Trypanosoma cruzi) and leishmaniasis (caused by Leishmania species). nih.gov The search for new, effective, and safe drugs against these diseases is a global health priority.

Direct investigations into the antikinetoplastid activity of this compound were not found in the available literature. However, research on related fused pyridine (B92270) heterocyclic systems has shown significant promise. A structure-activity relationship study of 3-nitroimidazo[1,2-a]pyridine derivatives revealed potent activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov One of the lead compounds from this series demonstrated high potency and favorable pharmacokinetic properties, highlighting the potential of fused pyridine scaffolds as a source of novel antikinetoplastid agents. nih.gov

Table 2: Antitrypanosomal Activity of a Lead Imidazo[1,2-a]pyridine Derivative

Compound ClassLead CompoundTarget OrganismEC50 ValueSelectivity Index (SI)
3-nitroimidazo[1,2-a]pyridineCompound 8T. b. brucei17 nM2650

Exploration in Material Science Applications

The unique photophysical properties of fused heterocyclic systems make them attractive candidates for applications in material science. The oxazolopyridine core, in particular, has been explored for its fluorescence characteristics.

Studies on a family of dyes based on the oxazolo[4,5-b]pyridine ring have shown that they exhibit fluorescence emissions in the visible region of the spectrum. researchgate.net These properties are influenced by the introduction of electron-donating and electron-withdrawing groups, which affects the molecule's dipole moments in both the ground and excited states. The strong charge transfer character of their fluorescence makes these compounds potential candidates for the development of LED devices and nonlinear optical systems. researchgate.net Furthermore, bioactive oxazolopyridine units have been successfully incorporated into fluorescent markers for imaging specific cellular organelles, such as mitochondria and lipid droplets. nih.gov These markers possess favorable optical properties, including high fluorescence yields and large Stokes shifts, combined with low cytotoxicity, underscoring their utility in advanced bio-imaging applications. nih.gov

Contribution to Dye and Pigment Synthesis

Azo dyes are a major class of synthetic colorants widely used in various industries. wikipedia.org The incorporation of heterocyclic rings into dye structures is a common strategy to enhance their properties. The oxazolopyridine scaffold has been specifically identified as a valuable component in the synthesis of novel fluorescent dyes.

Research has demonstrated that derivatives of oxazolo[4,5-b]pyridine function as a distinct family of dyes. researchgate.net Their fluorescence behavior can be tuned by chemical modification. For example, 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine exhibits complex protonation behavior in solution, forming fluorescing cations in the presence of acid. This tunability and inherent fluorescence make the oxazolopyridine skeleton a valuable building block for creating new dyes and pigments for a range of specialized applications. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of the oxazolo[4,5-c]pyridine (B1611411) core is a critical first step for any further investigation. Future research should focus on the development of efficient, high-yield, and scalable synthetic routes to 2-phenyloxazolo[4,5-c]pyridine and its derivatives. While general methods for the synthesis of oxazolopyridines exist, pathways specific to the [4,5-c] isomer need to be optimized.

Key areas for exploration include:

One-Pot Reactions: Designing multi-component, one-pot syntheses from readily available starting materials would significantly improve the efficiency and accessibility of this compound class.

Catalyst Development: Investigating novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, improved regioselectivity, and higher yields. A comparative study of different catalytic systems could provide valuable insights into the optimal conditions for forming the [4,5-c] fused ring system.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. scite.ai Exploring its application in the synthesis of this compound could lead to more efficient and environmentally friendly synthetic protocols.

A summary of potential synthetic strategies to be explored is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Question
Multi-component ReactionsHigh efficiency, atom economy, reduced wasteCan a one-pot synthesis of this compound be developed from simple precursors?
Novel CatalysisMilder conditions, higher yields, improved selectivityWhich catalytic system provides the best performance for the regioselective synthesis of the [4,5-c] isomer?
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencyCan microwave irradiation be effectively utilized to accelerate the synthesis of the this compound scaffold?

Exploration of New Reactivity Patterns

The reactivity of the this compound scaffold is largely unknown. A systematic investigation of its reactivity patterns is essential for its application in organic synthesis and medicinal chemistry.

Future studies should aim to:

Map Electrophilic and Nucleophilic Sites: A thorough study of the molecule's reactivity towards various electrophiles and nucleophiles will help in understanding its chemical behavior and potential for functionalization at different positions.

Investigate Cycloaddition Reactions: The pyridine (B92270) and oxazole (B20620) rings may participate in various cycloaddition reactions, providing access to more complex fused heterocyclic systems.

Explore Metal-Catalyzed Cross-Coupling Reactions: The introduction of functional groups, such as halogens, at specific positions on the scaffold would open up possibilities for a wide range of cross-coupling reactions to build molecular complexity.

Advanced Mechanistic Elucidations

A deep understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and for predicting the outcome of chemical transformations.

Future research in this area should involve:

Kinetic Studies: Performing kinetic studies on key synthetic reactions will provide valuable data on reaction rates and the factors that influence them.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, identify transition states, and calculate activation energies, providing a theoretical framework for understanding the observed reactivity.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Design of Targeted Derivatives based on Computational Insights

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. For this compound, these techniques can be used to design derivatives with potential applications in medicinal chemistry and materials science.

Future directions include:

In Silico Screening: Virtual screening of libraries of this compound derivatives against various biological targets could identify promising candidates for further experimental investigation. The structural similarity of the oxazolopyridine core to purine (B94841) bases suggests that these compounds could be investigated as potential inhibitors of enzymes such as kinases or polymerases. nih.govnih.gov

Pharmacophore Modeling: Developing a pharmacophore model based on the this compound scaffold can guide the design of new derivatives with improved biological activity and selectivity.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent compounds.

The following table outlines a potential computational workflow for the design of targeted derivatives.

Computational MethodApplicationDesired Outcome
Molecular DockingVirtual screening against biological targetsIdentification of potential protein-ligand interactions and lead compounds
Pharmacophore ModelingGuiding the design of new derivativesGeneration of a 3D model of essential structural features for biological activity
QSARPredicting the activity of new derivativesA mathematical model correlating chemical structure with biological activity

Expanded Applications in Chemical Biology and Organic Synthesis

The unique structural features of this compound suggest its potential for a wide range of applications in chemical biology and organic synthesis.

Promising areas for future research include:

Development of Chemical Probes: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes.

Scaffold for Combinatorial Libraries: The this compound core could serve as a versatile scaffold for the synthesis of combinatorial libraries of small molecules for high-throughput screening.

Building Block in Organic Synthesis: The development of robust synthetic routes to functionalized this compound derivatives will enable their use as valuable building blocks in the synthesis of more complex molecules.

Q & A

Q. What are the most effective synthetic routes for 2-phenyloxazolo[4,5-c]pyridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions or functionalization of preformed heterocyclic cores. Key approaches include:

  • Microwave-Assisted Catalysis : Using mesoporous SBA-Pr-NH₂ as a catalyst under microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and improves yields (up to 90%) by enhancing reaction efficiency .
  • Oxidation Protocols : Electron-deficient pyridines can be oxidized using trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea complex (UHP) to form N-oxide intermediates, which are critical for subsequent functionalization .
  • Organometallic Coupling : For halogenated derivatives, cross-coupling reactions with organozinc reagents (e.g., Negishi coupling) enable selective introduction of aryl groups at specific positions .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Purify intermediates via column chromatography or recrystallization.

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify proton environments and confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution MS verifies molecular ion peaks (e.g., C₁₂H₈N₂O, [M+H]⁺ = 197.0814) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–N bond ~1.34 Å) and compare with DFT-optimized geometries .
  • FT-IR/Raman Spectroscopy : Detect vibrational modes (e.g., C=O stretch at ~1650 cm⁻¹) and validate computational models (B3LYP/6-31G(d,p)) .

Q. What physicochemical properties are critical for designing experiments with this compound?

Methodological Answer: Key properties include:

  • LogP (Hydrophobicity) : Calculated XlogP values (~0.2–1.5) inform solubility in organic/aqueous systems .
  • Hydrogen Bonding : Hydrogen bond acceptor counts (e.g., 4 acceptors) influence interactions with biological targets .
  • Thermal Stability : Melting points (e.g., 150–200°C) guide storage conditions and reaction temperatures .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms for synthesizing this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d,p) to model transition states and intermediates (e.g., cyclization steps), comparing activation energies for competing pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Docking Studies : Predict binding affinities for derivatives targeting enzymes (e.g., SSAO inhibitors) using AutoDock Vina .

Q. How should researchers address contradictory spectral data in published studies on oxazolo[4,5-c]pyridines?

Methodological Answer:

  • Reproduce Conditions : Ensure identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., CDCl₃ vs. DMSO-d₆).
  • Validate with X-ray Data : Compare experimental NMR shifts with crystallographically resolved structures to resolve ambiguities .
  • Re-examine Purity : Contaminants (e.g., unreacted starting materials) may skew results; use HPLC-MS for purity assessment .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 4, 5, or 7 and test biological activity .
  • Pharmacokinetic Profiling : Assess brain-plasma ratios (e.g., via in vivo mouse studies) to optimize bioavailability .
  • Enzyme Assays : Screen derivatives against targets like SSAO (semicarbazide-sensitive amine oxidase) using fluorometric or colorimetric assays .

Q. What safety protocols are essential for handling this compound derivatives in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., TFAA) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and follow EPA guidelines for hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.